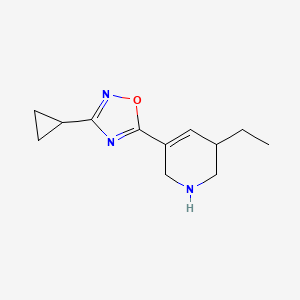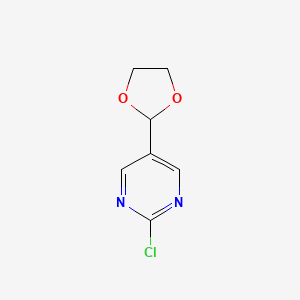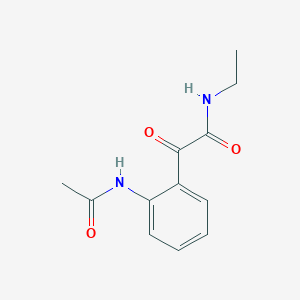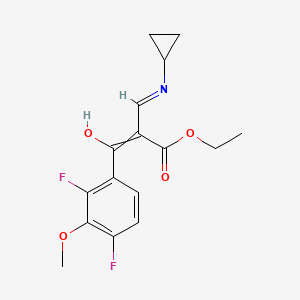
Ethanone,1-(2,2-diphenylcyclopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,1-(2,2-diphenylcyclopropyl)-: is an organic compound with the molecular formula C17H16O It is characterized by the presence of a cyclopropyl group substituted with two phenyl groups and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(2,2-diphenylcyclopropyl)- typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of diphenylcyclopropylcarbinol with an oxidizing agent to form the desired ethanone derivative. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of Ethanone,1-(2,2-diphenylcyclopropyl)- may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethanone,1-(2,2-diphenylcyclopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ethanone,1-(2,2-diphenylcyclopropyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmacophore in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone,1-(2,2-diphenylcyclopropyl)- involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding properties of the compound. The phenyl groups can participate in π-π interactions, influencing the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
Cyclopropylphenylmethanone: Similar structure but with only one phenyl group.
Diphenylcyclopropane: Lacks the ethanone moiety.
Phenylcyclopropylcarbinol: Contains a hydroxyl group instead of the ethanone group.
Uniqueness: Ethanone,1-(2,2-diphenylcyclopropyl)- is unique due to the combination of the cyclopropyl group with two phenyl groups and an ethanone moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
27067-40-9 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-(2,2-diphenylcyclopropyl)ethanone |
InChI |
InChI=1S/C17H16O/c1-13(18)16-12-17(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 |
Clave InChI |
YQXUUZFLWNYXGA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)



![4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B13992399.png)








